Cas no 2137818-30-3 (1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid)
![1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137818-30-3x500.png)
1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid
-
- インチ: 1S/C12H19NO2/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9/h8-10,13H,1-7H2,(H,14,15)
- InChIKey: WAJWHBWNTOHTHI-UHFFFAOYSA-N
- ほほえんだ: OC(C1C2CCC1(C1CCNCC1)C2)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 285
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): -0.7
1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763031-5.0g |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 95.0% | 5.0g |
$8790.0 | 2025-02-24 | |
Enamine | EN300-763031-5000mg |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 5g |
$7057.0 | 2022-02-28 | ||
Enamine | EN300-763031-0.05g |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 95.0% | 0.05g |
$2545.0 | 2025-02-24 | |
Enamine | EN300-763031-2500mg |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 2500mg |
$4770.0 | 2022-02-28 | ||
Enamine | EN300-763031-10000mg |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 10g |
$10464.0 | 2022-02-28 | ||
Enamine | EN300-763031-1000mg |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 1g |
$2433.0 | 2022-02-28 | ||
Enamine | EN300-763031-0.25g |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 95.0% | 0.25g |
$2789.0 | 2025-02-24 | |
Enamine | EN300-763031-0.1g |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 95.0% | 0.1g |
$2668.0 | 2025-02-24 | |
Enamine | EN300-763031-500mg |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 500mg |
$2336.0 | 2022-02-28 | ||
Enamine | EN300-763031-1.0g |
1-(piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2137818-30-3 | 95.0% | 1.0g |
$3031.0 | 2025-02-24 |
1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acidに関する追加情報
Introduction to 1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid (CAS No. 2137818-30-3)
1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2137818-30-3, belongs to a class of molecules known for their structural complexity and functional diversity. The presence of a piperidine ring fused with a bicyclo[2.1.1]hexane core imparts distinct chemical and pharmacological properties, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The bicyclo[2.1.1]hexane moiety is a key structural element that contributes to the compound's rigidity and spatial constraints, which can influence its interactions with biological targets. Piperidine rings are commonly found in many bioactive molecules, including drugs that have been successfully commercialized, due to their ability to enhance solubility, metabolic stability, and binding affinity. The combination of these two structural motifs in 1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid suggests that it may exhibit promising pharmacological profiles suitable for various therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies have indicated that the piperidin-4-yl substituent can serve as a critical pharmacophore, interacting with specific amino acid residues in target proteins or enzymes. This interaction can modulate the activity of the target, leading to potential therapeutic effects. The carboxylic acid group at the 5-position of the bicyclo[2.1.1]hexane ring further enhances the compound's versatility, allowing for further derivatization and functionalization to optimize its pharmacokinetic properties.
In the context of drug discovery, 1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid represents an intriguing scaffold for developing novel therapeutics. Its unique structural framework provides a balance between flexibility and rigidity, which is often essential for effective drug design. The compound's potential applications span multiple therapeutic areas, including central nervous system disorders, inflammatory diseases, and oncology. Researchers are particularly interested in exploring its interactions with enzymes and receptors involved in these conditions.
One of the most compelling aspects of this compound is its synthetic accessibility, which has been improved through recent methodological developments in organic synthesis. The ability to efficiently construct complex cyclic structures like the bicyclo[2.1.1]hexane moiety has opened up new avenues for medicinal chemists to explore diverse chemical space. This accessibility allows for rapid screening and optimization of analogs, accelerating the drug discovery process.
The biological activity of 1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid has been preliminarily investigated in several preclinical studies. These studies have revealed promising results regarding its interaction with key biological targets relevant to various diseases. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain pathways. Additionally, its ability to modulate neurotransmitter receptors has raised interest in its potential as a candidate for treating neurological disorders.
The structural features of this compound also make it an attractive candidate for developing prodrugs or bioavailability-enhancing formulations. The presence of both polar (carboxylic acid) and non-polar (hydrophobic bicyclo[2.1.1]hexane ring) regions allows for optimization across different pharmacokinetic parameters, such as solubility and permeability.
Future research directions include further exploration of its mechanism of action through detailed biochemical assays and cellular studies. Additionally, investigating its metabolic stability and potential side effects will be crucial steps before moving into clinical trials. Collaborative efforts between synthetic chemists, biochemists, and biologists will be essential to fully elucidate the therapeutic potential of this compound.
The development of novel pharmaceuticals relies heavily on the discovery and characterization of unique molecular scaffolds like 1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid (CAS No: 2137818-30-3). Its distinctive structural features offer a rich foundation for designing molecules with tailored biological activities, addressing unmet medical needs across various therapeutic domains.
2137818-30-3 (1-Piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid) 関連製品
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 1805164-83-3(3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile)
- 2034600-46-7(4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide)
- 1859534-41-0(4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol)
- 1598290-86-8(2-amino-6-chloro-3-methylbenzaldehyde)
- 1803857-80-8(4-Amino-3-methylphenylhydrazine)
- 1806800-97-4(4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)
- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)
- 2172125-79-8(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid)
- 1212901-05-7(5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine)




